BenchChemオンラインストアへようこそ!

2-Aminophenethyl bromide

TAAR1 pharmacology trace amine receptor phenethylamine SAR

2-Aminophenethyl bromide (systematically 2-(2-bromophenyl)ethanamine, CAS 65185-58-2, also referred to as 2-bromophenethylamine or 2-BPEA) is an ortho-halogenated phenethylamine derivative with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol. The compound exists as a clear, colorless to slightly yellow liquid with a boiling point of 253 °C, density of 1.396 g/mL at 25 °C, and a flash point above 230 °F.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Cat. No. B8434866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenethyl bromide
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)N
InChIInChI=1S/C8H10BrN/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,10H2
InChIKeyKGWAGLYFWDNHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminophenethyl bromide (2-Bromophenethylamine) CAS 65185-58-2: Chemical Identity and Core Characteristics for Procurement Decisions


2-Aminophenethyl bromide (systematically 2-(2-bromophenyl)ethanamine, CAS 65185-58-2, also referred to as 2-bromophenethylamine or 2-BPEA) is an ortho-halogenated phenethylamine derivative with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . The compound exists as a clear, colorless to slightly yellow liquid with a boiling point of 253 °C, density of 1.396 g/mL at 25 °C, and a flash point above 230 °F . It belongs to the broader class of substituted phenethylamines, which are of significant interest as pharmacological tools and synthetic intermediates in medicinal chemistry [1]. The ortho-bromine substituent confers distinct electronic and steric properties that differentiate this compound from its unsubstituted parent (β-phenethylamine) and from other 2-halo congeners in both receptor pharmacology and synthetic reactivity.

Why 2-Aminophenethyl bromide Cannot Be Simply Replaced by Other 2-Halo or Unsubstituted Phenethylamines in Research and Synthesis


The ortho-bromine substituent in 2-aminophenethyl bromide is not a passive structural feature; it is a critical determinant of both biological target engagement and synthetic reaction outcomes. At the human trace amine-associated receptor 1 (hTAAR1), the 2-bromo analog (EC₅₀ = 57 nM) is approximately 2.3-fold more potent than the endogenous ligand β-phenethylamine (EC₅₀ = 129 nM) and 3.3-fold more potent than the 2-chloro analog (EC₅₀ = 189 nM), demonstrating that the halogen identity and size at the ortho position produce non-linear, non-interchangeable potency effects [1]. Furthermore, N-methylation of 2-bromophenethylamine reduces TAAR1 potency nearly 4-fold (EC₅₀ = 205 nM), confirming that both the primary amine and the ortho-bromine are simultaneously required for optimal activity [2]. In synthetic chemistry, the C–Br bond in 2-bromophenethylamine enables intramolecular Buchwald–Hartwig amination to yield indolines or indoles with temperature-dependent selectivity (140 °C vs. 200 °C), a divergent reactivity profile not equally accessible with the 2-chloro or 2-iodo analogs due to differences in oxidative addition kinetics and leaving-group propensity . These quantitative differences mean that substituting a different 2-halophenethylamine or the unsubstituted parent will alter both pharmacological and synthetic outcomes.

Quantitative Differentiation Evidence for 2-Aminophenethyl bromide Versus Closest Analogs: Head-to-Head and Cross-Study Data


hTAAR1 Agonist Potency: 2-Bromo Is 2.3-Fold More Potent Than β-Phenethylamine and 3.3-Fold More Potent Than 2-Chloro Analog

In a systematic evaluation of β-phenethylamine analogs at human TAAR1 using RD-HGA16 CHO-K1 cells co-expressing Gα16 protein (identical assay platform), 2-bromophenethylamine (compound 8) exhibited an EC₅₀ of 57 ± 15 nM with an Emax of 89 ± 5%, compared with unsubstituted β-phenethylamine (compound 1, EC₅₀ = 129 ± 13 nM, Emax = 100%) and 2-chlorophenethylamine (compound 5, EC₅₀ = 189 ± 20 nM) [1]. The 2-fluoro analog (compound 2) showed intermediate potency (EC₅₀ = 65 ± 2 nM), while the 2-iodo analog (compound 11) was less potent than the bromo (EC₅₀ = 103 nM, single determination) [1]. This establishes a halogen rank order at the 2-position of Br ≈ F > I > H > Cl, with bromine providing the optimal balance of steric bulk and electronegativity for hTAAR1 activation.

TAAR1 pharmacology trace amine receptor phenethylamine SAR neurological disorders

N-Methylation Penalty: Secondary Amine Derivative Shows 3.6-Fold Loss in hTAAR1 Potency Versus Primary 2-Bromophenethylamine

Conversion of the primary amine in 2-bromophenethylamine to the N-methyl secondary amine (N-methyl-2-(2-bromophenyl)ethylamine) reduced hTAAR1 agonist potency from EC₅₀ = 57 nM to EC₅₀ = 205 nM, a 3.6-fold loss, while also reducing efficacy (Emax = 75% for the N-methyl derivative vs. 89% for the primary amine) [1]. This was measured in the same RD-HGA16 CHO-K1 cell assay system [2]. The N,N-dimethyl analog showed an even more pronounced loss of potency (EC₅₀ = 1070 ± 300 nM, ~19-fold reduction), consistent with the CoMFA model from Lewin et al. indicating that steric bulk at the amino nitrogen strongly disfavors hTAAR1 activation [1].

N-methylation SAR TAAR1 partial agonism medicinal chemistry

Indoline Synthesis Yield: 2-Bromophenethylamine Outperforms 2-Chloro Analog Under Identical Catalytic Conditions

In a direct comparative experiment from patent CN101328144A, 2-bromophenethylamine (21.4 g, 0.10 mol) and 2-chlorophenethylamine (15.6 g, 0.10 mol) were each subjected to Cu/TiO₂-catalyzed intramolecular cyclization under identical conditions (10% Cu/TiO₂ catalyst, 20% NaOH, 90 °C, 8 h) [1]. The 2-bromo substrate yielded indoline at 95.7% yield with 99.6% gas-phase purity, while the 2-chloro substrate yielded 94.0% with 99.5% purity. The higher conversion efficiency with the bromo substrate reflects the superior leaving-group ability of bromide versus chloride in this copper-catalyzed aromatic amination, translating to a 1.7 percentage-point yield advantage and incrementally higher purity [1].

heterocyclic synthesis indoline copper catalysis process chemistry

Temperature-Dependent Divergent Synthesis: 2-Bromophenethylamine Enables Selective Access to Indolines (140 °C) or Indoles (200 °C) via Pd/C Catalysis

Monguchi et al. (2014) demonstrated that 2-bromophenethylamine derivatives undergo intramolecular Pd/C-catalyzed aromatic amination to selectively yield indolines at 140 °C or indoles at 200 °C, with the product outcome governed solely by reaction temperature . This temperature-gated divergent reactivity is enabled specifically by the C–Br bond's balanced oxidative addition kinetics toward Pd(0): the C–Br bond is sufficiently reactive to undergo oxidative addition at 140 °C (enabling indoline formation), yet stable enough at that temperature to avoid premature aromatization to indole, which requires heating to 200 °C. The 2-chloro analog, with its stronger C–Cl bond, requires harsher conditions for initial oxidative addition, while the 2-iodo analog, with its weaker C–I bond, may undergo oxidative addition too readily, reducing the selectivity window [1]. A one-pot protocol for N-arylindole synthesis was also developed specifically from 2-bromophenethylamine .

palladium catalysis Buchwald-Hartwig amination indole synthesis divergent synthesis

Validated Intermediate for High-Potency 5-HT₆ Receptor Antagonists and XIAP BIR3 Antagonists: Documented Downstream Biological Activity

2-Bromophenethylamine is a documented synthetic intermediate for two distinct classes of high-potency therapeutic candidates. First, it serves as a key building block in the synthesis of aryl aminosulfonamide derivatives that act as potent 5-HT₆ receptor antagonists, with final compounds displaying Kb values in the range of 0.02–10 nM in functional reporter gene assays [1]. Second, it is employed in the preparation of small-molecule antagonists targeting the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP), a validated oncology target . In both applications, the ortho-bromine serves as a synthetic handle for cross-coupling or nucleophilic aromatic substitution reactions to elaborate the final pharmacophore. While the 2-chloro analog could theoretically serve similar roles, the superior reactivity of the C–Br bond in palladium-catalyzed transformations and its established use in the specific published 5-HT₆ antagonist series make the bromo intermediate the preferred starting material for reproducing literature-validated synthetic routes .

5-HT6 antagonist XIAP inhibitor aryl aminosulfonamide oncology CNS disorders

Optimal Procurement and Application Scenarios for 2-Aminophenethyl bromide Based on Quantitative Differentiation Evidence


hTAAR1 Agonist Screening and SAR Expansion Campaigns

For research groups conducting TAAR1-focused drug discovery, 2-bromophenethylamine represents the most potent monohalogenated 2-substituted phenethylamine agonist (EC₅₀ = 57 nM at hTAAR1) among the systematically evaluated series in the Lewin et al. (2008) dataset [1]. It is 2.3-fold more potent than the endogenous ligand β-PEA and 3.3-fold more potent than the 2-chloro analog, making it the optimal starting scaffold for hit expansion and the preferred reference agonist for TAAR1 assay validation. Its well-characterized Emax (89%) as a high-efficacy partial agonist also makes it suitable for use as a pharmacological tool to probe TAAR1 signaling bias and species-dependent potency differences. Importantly, the primary amine is required for this potency; N-methylated analogs show 3.6-fold to 18.8-fold reductions, meaning that procurement specifications should explicitly require the free base primary amine form with ≥97% purity to avoid N-alkyl impurities [1].

Divergent Synthesis of Indoline and Indole Heterocyclic Libraries

Medicinal chemistry and process chemistry teams building indoline- or indole-based compound libraries can exploit the unique temperature-gated reactivity of 2-bromophenethylamine under Pd/C-DPPF catalysis: indoline derivatives are obtained selectively at 140 °C, while indoles are formed at 200 °C . This divergent protocol, demonstrated and optimized specifically for the 2-bromo substrate, allows two distinct heterocyclic scaffolds to be accessed from a single starting material batch, simplifying inventory and reducing procurement complexity. The 95.7% yield and 99.6% purity achieved in Cu/TiO₂-catalyzed indoline synthesis from the bromo substrate further validate its suitability for scale-up applications [2]. The bromine atom provides the optimal leaving-group reactivity for Pd-catalyzed intramolecular amination — more reactive than chlorine (enabling milder conditions) yet more selective than iodine (reducing side reactions and improving the temperature-selectivity window) .

Synthesis of 5-HT₆ Receptor Antagonist Candidates for CNS Drug Discovery

For laboratories pursuing 5-HT₆ receptor antagonist programs, 2-bromophenethylamine is the direct synthetic entry point to a published series of aryl aminosulfonamide derivatives with reported Kb values as low as 0.02 nM [3]. The ortho-bromine serves as the functional handle for the key C–N or C–C bond-forming step that elaborates the phenethylamine core into the final pharmacophore. Selecting the 2-bromo intermediate over the 2-chloro or 2-iodo analogs ensures fidelity to the published synthetic route and avoids the need for re-optimization of cross-coupling conditions that may be sensitive to halogen identity. This is particularly relevant when the goal is to reproduce or extend a specific literature series where the bromo intermediate was explicitly employed, as changing the halogen may alter palladium catalyst selection, ligand choice, and reaction temperature profiles [3].

XIAP BIR3 Antagonist Development in Oncology Research

2-Bromophenethylamine is a validated building block for the preparation of small-molecule antagonists targeting the BIR3 domain of XIAP, a key negative regulator of apoptosis that is overexpressed in multiple cancer types . The compound's C–Br bond provides the reactivity required for late-stage diversification into XIAP antagonist scaffolds. In the context of apoptosis-targeted drug discovery, procuring the bromo rather than chloro or iodo analog is recommended because published XIAP antagonist synthetic routes employing this specific intermediate have established purity and characterization data, allowing direct comparison of new analogs with literature compounds. The bromine atom's steric and electronic properties, intermediate between chlorine and iodine, may also influence the binding mode of the final antagonist to the BIR3 domain, making halogen choice at the building-block stage consequential for downstream SAR interpretation .

Quote Request

Request a Quote for 2-Aminophenethyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.